2-((4-Methoxyphenyl)amino)isonicotinonitrile chemical properties
2-((4-Methoxyphenyl)amino)isonicotinonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-((4-Methoxyphenyl)amino)isonicotinonitrile
Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and spectroscopic profile of 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS No. 137225-09-3). As a member of the substituted aminopyridine class, this molecule represents a significant scaffold in medicinal chemistry, with nicotinonitrile derivatives being widely investigated for their diverse biological activities.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a thorough characterization framework. The guide covers the principal synthetic route via nucleophilic aromatic substitution, a complete spectroscopic profile (IR, NMR, MS), and a discussion on its chemical reactivity and potential for creating diverse chemical libraries.
Introduction: A Scaffold of Pharmacological Interest
The Nicotinonitrile Scaffold in Drug Discovery
The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an ideal building block for designing molecules that interact with biological targets. Derivatives of this core have demonstrated a vast range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antitumor activities.[3][4][5] The cyano group is a versatile functional handle, and the amino substituent at the 2-position provides a crucial vector for molecular elaboration and property modulation.
Rationale for the Investigation of 2-((4-Methoxyphenyl)amino)isonicotinonitrile
The title compound combines the potent nicotinonitrile core with a 4-methoxyphenylamino substituent. The p-anisidine moiety is frequently incorporated into drug candidates to enhance binding affinity, modulate pharmacokinetic properties, and explore specific interactions within protein binding pockets. Understanding the fundamental chemical properties of this specific molecule is paramount for its effective use as a building block in the synthesis of novel therapeutic agents. This guide serves as a foundational resource, consolidating its known and predicted chemical data to facilitate such research endeavors.
Molecular and Physicochemical Properties
Chemical Structure and Identifiers
2-((4-Methoxyphenyl)amino)isonicotinonitrile is an aromatic heterocyclic compound featuring a pyridine ring substituted with a secondary amine and a nitrile group.
Caption: Chemical structure of 2-((4-Methoxyphenyl)amino)isonicotinonitrile.
Summary of Physicochemical Data
The key physicochemical properties of the title compound are summarized below. Data is sourced from chemical suppliers and predicted based on structural analogs.
| Property | Value | Reference |
| CAS Number | 137225-09-3 | |
| Molecular Formula | C₁₃H₁₁N₃O | |
| Molecular Weight | 225.25 g/mol | |
| Appearance | Predicted: White to yellow crystalline solid | [1][6] |
| Melting Point | Not available. Expected to be a solid with a defined melting point. | |
| Solubility | Predicted: Soluble in DMSO, DMF, Chloroform; sparingly soluble in Methanol, Ethanol; Insoluble in water. | |
| Topological Polar Surface Area (TPSA) | 71.9 Ų | [7] |
| logP (Predicted) | 2.63 | [8] |
Synthesis and Purification
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)
The most direct and efficient synthesis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile is the nucleophilic aromatic substitution (SₙAr) reaction between 2-chloroisonicotinonitrile and p-anisidine.
Mechanism Insight: The reaction proceeds via a Meisenheimer intermediate. The electron-withdrawing nitrile group activates the pyridine ring, making the C2 position highly electrophilic and susceptible to nucleophilic attack by the amino group of p-anisidine. A non-nucleophilic base is required to neutralize the HCl generated in situ, driving the reaction to completion. A polar aprotic solvent like DMF or DMSO is optimal as it effectively solvates the charged intermediate without interfering with the nucleophile.
Caption: General workflow for the synthesis and purification of the title compound.
Step-by-Step Experimental Protocol
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroisonicotinonitrile (1.0 eq), p-anisidine (1.1 eq)[9], and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 8 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Workup: Cool the mixture to room temperature and pour it slowly into a beaker containing ice-cold water while stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.
-
Purification: Dry the crude solid under vacuum. For further purification, recrystallize the product from a suitable solvent system such as ethanol/water or purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Spectroscopic Profile
The identity and purity of 2-((4-Methoxyphenyl)amino)isonicotinonitrile are confirmed through a combination of spectroscopic techniques. The following sections detail the expected spectral data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amine) | 3300 - 3450 | Medium | Characteristic of secondary amine N-H bond stretching.[10][11] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Associated with C-H bonds on the aromatic rings.[12] |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | From the -OCH₃ group.[12] |
| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong | A sharp, strong absorption typical for a nitrile group.[4][12] |
| N-H Bend (Amine) | 1600 - 1650 | Medium | Bending vibration of the N-H bond.[11] |
| C=C/C=N Stretch (Aromatic) | 1475 - 1610 | Strong, Multiple | Skeletal vibrations of the pyridine and benzene rings.[12] |
| C-O Stretch (Ether) | 1240 - 1260 (asym) & 1020-1040 (sym) | Strong | Characteristic stretches for the aryl-alkyl ether linkage.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.25 | d | 1H | H6 (Pyridine) | Deshielded by adjacent ring nitrogen. |
| ~ 7.50 | br s | 1H | -NH- | Broad signal, exchangeable with D₂O. Position is solvent dependent. |
| ~ 7.40 | d (J ≈ 8.8 Hz) | 2H | H2'/H6' (Aryl) | Protons ortho to the amino group. |
| ~ 6.90 | d (J ≈ 8.8 Hz) | 2H | H3'/H5' (Aryl) | Protons meta to the amino group, shielded by the methoxy group. |
| ~ 6.80 | dd | 1H | H5 (Pyridine) | Coupled to H6. |
| ~ 6.70 | d | 1H | H3 (Pyridine) | Coupled to H5. |
| ~ 3.82 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group.[13] |
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 160.0 | C4' (Aryl) | Carbon attached to the oxygen of the methoxy group. |
| ~ 158.0 | C2 (Pyridine) | Carbon attached to the amino group. |
| ~ 152.0 | C6 (Pyridine) | Deshielded by adjacent nitrogen. |
| ~ 140.0 | C4 (Pyridine) | Carbon bearing the nitrile group. |
| ~ 131.0 | C1' (Aryl) | Quaternary carbon attached to the amine. |
| ~ 124.0 | C2'/C6' (Aryl) | Carbons ortho to the amino group. |
| ~ 118.0 | -C≡N | Nitrile carbon. |
| ~ 114.5 | C3'/C5' (Aryl) | Carbons meta to the amino group. |
| ~ 110.0 | C5 (Pyridine) | |
| ~ 108.0 | C3 (Pyridine) |
| ~ 55.5 | -OCH₃ | Methoxy carbon.[13] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Molecular Ion (M⁺): m/z = 225.10 (for C₁₃H₁₁N₃O). The high-resolution mass spectrum (HRMS) should confirm this exact mass.
-
Key Fragmentation Patterns:
-
Loss of a methyl radical (•CH₃) from the methoxy group.
-
Loss of a neutral carbon monoxide (CO) molecule.
-
Cleavage of the C-N bond between the pyridine and the phenyl ring.
-
Chemical Reactivity and Derivatization Potential
The title compound is a versatile intermediate with multiple reactive sites, making it an excellent starting point for generating a library of analogs for structure-activity relationship (SAR) studies.
Caption: Potential derivatization points on the 2-((4-methoxyphenyl)amino)isonicotinonitrile scaffold.
-
N-H Site: The secondary amine is nucleophilic and can undergo acylation, sulfonylation, or alkylation to introduce a wide variety of substituents.
-
Nitrile Group: The cyano group is a versatile handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. It can also be reduced to a primary amine (aminomethyl group).
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen is basic and can be protonated to form salts or alkylated to form pyridinium salts, which can significantly alter the molecule's solubility and electronic properties.
-
Aromatic Rings: Both the pyridine and phenyl rings can potentially undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups and may require specific catalytic conditions.
Conclusion
2-((4-Methoxyphenyl)amino)isonicotinonitrile is a well-defined chemical entity with significant potential as an intermediate in drug discovery and materials science. Its synthesis is straightforward via a robust SₙAr reaction. The compound possesses distinct and predictable spectroscopic signatures that allow for unambiguous characterization. The presence of multiple reactive functional groups provides chemists with numerous opportunities for structural modification, enabling the exploration of vast chemical space in the pursuit of novel molecules with optimized biological activity and physicochemical properties. This guide provides the core technical information required to confidently utilize this valuable chemical building block in research and development settings.
References
- Al-Jaber, N., et al. (2012). Nicotinonitrile derivatives in organic synthesis. Journal of Heterocyclic Chemistry, 49(5), 987-1011.
- Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19.
- Synthesis of Some New 2-Amino/Methoxy-4-(3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoro ethoxy) pyridin-2-yl)methoxy)phenyl)- 6-arylnicotinonitrile Derivative and Its Biological Activity. (n.d.).
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (2014). The Royal Society of Chemistry.
- Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. (2017).
- Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. (2022).
- Guna, J. V., et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy, 49, 99-106.
-
SpectraBase. (n.d.). 2-Amino-5-ethyl-4-(4-methoxyphenyl)-6-propylnicotinonitrile. Wiley-VCH. Retrieved from [Link]
- Suwunwong, T., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2812-o2813.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. (2024). Semantic Scholar.
- A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (2015). Journal of the Brazilian Chemical Society, 26(8), 1643-1649.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1845.
- BenchChem. (2025). Comparative Analytical Guide: 2-(2-Amino-4-methoxyphenyl)acetonitrile and Its Isomers. BenchChem.
- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2025). Molecules, 30(16), 3444.
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules, 25(21), 5199.
-
Howei Pharm. (n.d.). 2-((4-Methoxyphenyl)amino)isonicotinonitrile. Howei Life Science. Retrieved from [Link]
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.
-
NextSDS. (n.d.). 2-[(4-methoxybenzyl)amino]isonicotinonitrile. NextSDS. Retrieved from [Link]
- ChemicalBook. (2024). p-Anisidine: Natural Occurrence and Application in Chemical Detection. ChemicalBook.
-
NIST. (n.d.). Isonicotinic acid, (4-methoxyphenyl)methyl ester. NIST WebBook. Retrieved from [Link]
- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2025). MDPI.
- Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. (2017).
- Pharmacological Activities of Aminophenoxazinones. (2021). MDPI.
- Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2022). Molecules, 27(19), 6668.
- ChemSpider. (n.d.). 4-(2-methoxyphenyl)butanenitrile. Royal Society of Chemistry.
- Acros Pharmatech. (n.d.). 2-((4-Methoxyphenyl)amino)isonicotinic acid.
- ResearchGate. (n.d.). Reaction scheme for acetylation of p-anisidine with acetic acid.
Sources
- 1. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemscene.com [chemscene.com]
- 9. p-Anisidine: Natural Occurrence and Application in Chemical Detection_Chemicalbook [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eng.uc.edu [eng.uc.edu]
- 13. rsc.org [rsc.org]

